REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12].[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1.[CH:20](Cl)(Cl)C(Cl)Cl.[Cl:26][C:27]1[C:28]([OH:40])=[C:29]([CH:37]=[CH:38][CH:39]=1)[C:30]([CH2:32][CH2:33][C:34]([OH:36])=[O:35])=[O:31]>Cl>[Cl:26][C:27]1[C:28]([OH:40])=[C:29]([CH:37]=[CH:38][CH:39]=1)[C:30]([CH2:32][CH2:33][C:34]([O:36][CH3:6])=[O:35])=[O:31].[Cl:5][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][C:7]=1[OH:12])[C:16]([CH2:15][CH2:14][C:13]([O:18][CH3:20])=[O:19])=[O:17] |f:0.1.2.3|
|
Name
|
|
Quantity
|
66.75 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C(Cl)Cl)(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(3-chloro-2-hydroxybenzoyl) propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)CCC(=O)O)C=CC1)O
|
Name
|
3-(3-chloro-4-hydroxybenzoyl)propionic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise from 20° C to 40° C
|
Type
|
CUSTOM
|
Details
|
Tetrachloroethane was removed by steam distillation
|
Type
|
CUSTOM
|
Details
|
the aqueous residue precipitated a gum which
|
Type
|
CUSTOM
|
Details
|
was purified by standard procedures
|
Type
|
CUSTOM
|
Details
|
to give 31.97g, 70%
|
Type
|
CUSTOM
|
Details
|
Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80° C)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)CCC(=O)OC)C=CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)CCC(=O)OC)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |